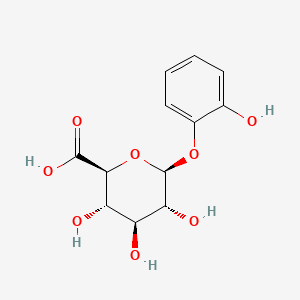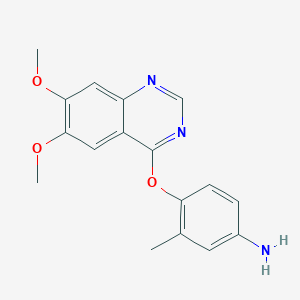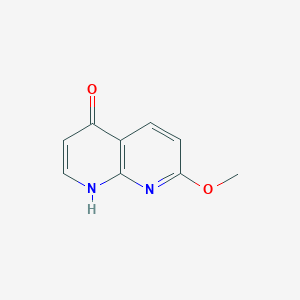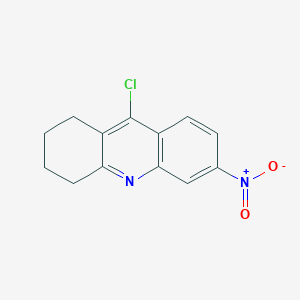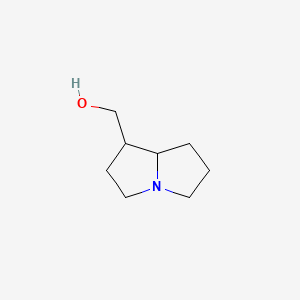
(hexahydro-1H-pyrrolizin-1-yl)methanol
Vue d'ensemble
Description
“(Hexahydro-1H-pyrrolizin-1-yl)methanol” is a chemical compound with the molecular weight of 141.21 g/mol . It is also known as “hexahydro-1H-pyrrolo [1,2-a]pyrrol-1-ylmethanol hydrochloride” with a molecular weight of 177.67 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8 (7)9;/h7-8,10H,1-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Anti-Proliferative Agents
A study by Kasaboina et al. (2019) synthesized novel benzosuberone derivatives that contain hexahydrospiro[indoline-pyrrolizin]-ones. These derivatives were tested for anti-proliferative activity against various human cancer cell lines and showed promising results. This indicates the potential application of hexahydrospiro[indoline-pyrrolizin]-ones in cancer therapy (Kasaboina et al., 2019).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
Reddy et al. (2012) described a novel synthesis method for hexahydro-1H-furo[3,4-c]pyran derivatives. These compounds were synthesized using a Prins cyclization process and hold potential for various chemical applications (Reddy et al., 2012).
Synthesis of Functionalized Spiro[indoline-3,3′-pyrrolizines]
Zhu et al. (2020) conducted a study on the synthesis of functionalized spiro[indoline-3,3′-pyrrolizine]acrylates and spiro[indoline-3,3′-pyrrolizine]propiolates. These compounds were synthesized using a 1,3-dipolar cycloaddition reaction, highlighting the versatility of hexahydro-1H-pyrrolizin-1-yl derivatives in chemical synthesis (Zhu et al., 2020).
Ring-Methylation Studies
Kishida et al. (2010) explored the ring-methylation of pyrrole and indole using supercritical methanol, a process related to the functional groups in (hexahydro-1H-pyrrolizin-1-yl)methanol. This study provides insights into the reactivity and potential transformations of similar compounds (Kishida et al., 2010).
Corrosion Inhibitors
Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for steel in acidic mediums. The study's focus on the methanol functional group's interaction with steel surfaces may offer insights into the applications of this compound in corrosion inhibition (Ma et al., 2017).
Synthesis of Hexahydro-1H-pyrrolizin-3-ones
Siegrist et al.
(2005) developed a synthetic route for producing optically active 2-substituted hexahydro-1H-pyrrolizin-3-ones. Their method provides insights into the synthesis of structurally related compounds, highlighting the versatility and potential applications of hexahydro-1H-pyrrolizin-1-yl derivatives in the field of stereochemistry and pharmaceuticals (Siegrist et al., 2005).
Magnetic Studies in Cobalt(II) Complexes
Yao et al. (2018) explored the magnetic properties of a cobalt(II) complex using a hexadentate ligand derived from this compound. This study contributes to the understanding of the ligand's role in magnetic anisotropy and single-molecule-magnet behavior, indicating potential applications in magnetic materials research (Yao et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902769 | |
| Record name | NoName_3323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



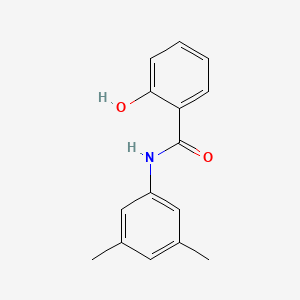

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)
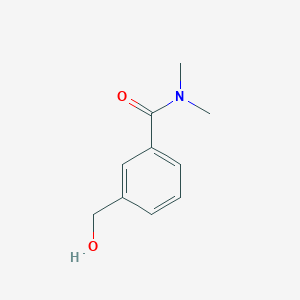
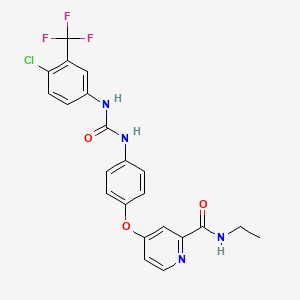

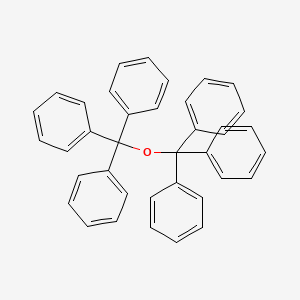

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
